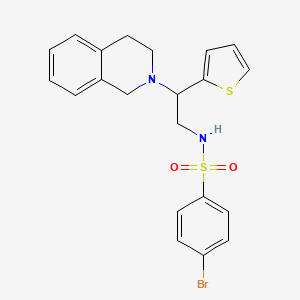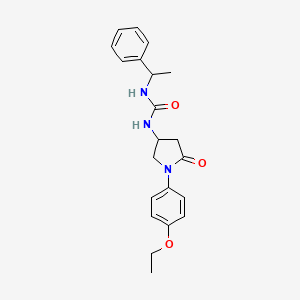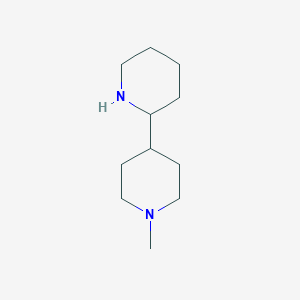
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring adds to the three-dimensional coverage of the molecule .Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. It may also induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various systems in the body. It has been shown to reduce inflammation and oxidative stress in the brain, improve cognitive function, and protect against neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells and reduce the risk of tumor formation. Additionally, it has been shown to have antimicrobial properties against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It also has potential applications in the development of anti-inflammatory and anticancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate. One direction is to further investigate its mechanism of action and optimize its use in drug development. Another direction is to explore its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, it could be studied for its potential in the development of antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate involves the reaction of thiophene-3-carboxaldehyde with 1-(2-oxoethyl)pyrrolidine-3-carboxylic acid followed by acetylation. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
[2-oxo-2-(3-thiophen-3-ylpyrrolidin-1-yl)ethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)16-7-12(15)13-4-2-10(6-13)11-3-5-17-8-11/h3,5,8,10H,2,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWDGTUFODBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)
![3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2919041.png)
![N-(3,5-dimethylphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2919043.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)


![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2919058.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)